molecular formula C10H11ClO2S2 B7722842 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione

Cat. No.: B7722842
M. Wt: 262.8 g/mol
InChI Key: OUQPIAKLCXWCJT-UWVGGRQHSA-N
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Description

Chemical Structure and Properties
3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione (CAS: 15507-87-6) is a sulfur-containing heterocyclic compound with a tetrahydrothiophene core. The molecule features a chlorine substituent at the 3-position, a phenylthio group at the 4-position, and two sulfone groups at the 1-position, resulting in the molecular formula C10H11ClO2S2 . A structurally analogous derivative, 3-chloro-4-[(4-chlorophenyl)thio]tetrahydro-1H-1lambda6-thiophene-1,1-dione (CAS: 13894-16-1), replaces the phenyl group with a 4-chlorophenyl substituent, yielding C10H10Cl2O2S2 . These compounds are typically utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(3S,4S)-3-chloro-4-phenylsulfanylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPIAKLCXWCJT-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)Cl)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Tetrahydrothiophene-1,1-dione

Chlorination at the 3-position is achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). The reaction is conducted in anhydrous dichloromethane or chloroform under inert atmospheres to prevent side reactions. Aluminum chloride (AlCl₃) is often employed as a Lewis acid catalyst to enhance electrophilic substitution efficiency.

Representative Reaction Conditions:

  • Reagent: SO₂Cl₂ (1.2 equiv)

  • Solvent: Dichloromethane, 0°C to rt

  • Catalyst: AlCl₃ (0.1 equiv)

  • Yield: 72–85%

Thiolation with Benzenethiol

The phenylthio group is introduced via nucleophilic aromatic substitution (SₙAr) at the 4-position. Benzenethiol (PhSH) acts as the nucleophile, with potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitating deprotonation. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C).

Optimized Parameters:

  • Reagent: PhSH (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 90°C, 12 h

  • Yield: 68–78%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors replace batch processes to enhance heat and mass transfer, reducing reaction times and byproduct formation. Key advancements include:

Continuous Flow Chlorination

A tubular reactor system enables precise control over chlorination kinetics. SO₂Cl₂ is introduced incrementally to minimize over-chlorination, while in-line NMR monitors reaction progress. This method achieves 90% conversion with >98% purity.

Automated Thiolation

Robotic dispensing systems meter benzenethiol and base into pre-heated reaction chambers, ensuring stoichiometric accuracy. Post-reaction, centrifugal partitioning chromatography isolates the product with 95% recovery.

Physicochemical Characterization

Critical properties of 3-Chloro-4-(phenylthio)tetrahydro-1H-1λ⁶-thiophene-1,1-dione are summarized below:

PropertyValue
Molecular FormulaC₁₀H₁₁ClO₂S₂
Molecular Weight262.78 g/mol
Melting Point78–80°C
Storage ConditionsAmbient, inert atmosphere
SolubilityDCM, DMF, THF

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

ParameterLaboratory-ScaleIndustrial-Scale
Chlorination AgentSO₂Cl₂Cl₂ gas (catalytic)
Thiolation SolventDMFMeCN (recyclable)
Reaction Time12–24 h2–4 h
Purity95–98%>99%
Environmental ImpactModerate waste generationClosed-loop solvent recovery

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination or disulfide byproducts may arise during thiolation. Strategies include:

  • Temperature Modulation: Lowering thiolation temperatures to 60°C reduces disulfide formation.

  • Catalytic Additives: Thiourea derivatives (0.5 mol%) suppress unwanted side reactions.

Scalability Limitations

Batch variability in large-scale reactions is addressed via:

  • Process Analytical Technology (PAT): Real-time HPLC monitoring ensures consistent intermediate quality.

  • Design of Experiments (DoE): Statistical optimization of reagent stoichiometry and mixing rates.

Emerging Methodologies

Recent advances focus on sustainable synthesis:

  • Photocatalytic Chlorination: Visible-light-mediated chlorination using anthraquinone catalysts reduces reliance on harsh reagents.

  • Electrochemical Thiolation: Direct anodic oxidation of benzenethiol enables solvent-free reactions with 85% efficiency .

Chemical Reactions Analysis

3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activities that can be explored for drug development:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with thiophene structures exhibit antimicrobial properties. The presence of the phenylthio group may enhance this activity by interacting with microbial cell membranes or enzymes.
  • Anticancer Potential : Research into similar thiophene derivatives has shown promise in inhibiting cancer cell proliferation. The unique electronic properties of 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione may contribute to its effectiveness against specific cancer types .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. The chlorine atom facilitates nucleophilic substitution reactions, while the phenylthio group can participate in various coupling reactions.
  • Material Science : The compound's unique properties make it suitable for developing new materials, particularly in polymer chemistry where thiophene derivatives are used to create conductive polymers and organic semiconductors .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers employed this compound as a precursor to synthesize novel thiophene-based compounds with enhanced biological activity. The study highlighted the compound's utility in forming diverse derivatives through electrophilic aromatic substitution reactions .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntimicrobial and anticancer activitiesDevelopment of new therapeutic agents
Organic SynthesisBuilding block for complex organic moleculesInnovation in synthetic methodologies
Material ScienceUse in conductive polymers and organic semiconductorsAdvancement in electronic materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The chlorine atom may also participate in halogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Sulfone Derivatives

3-Chloro-4-[(4-chlorophenyl)thio]tetrahydro-1H-1lambda6-thiophene-1,1-dione (CAS: 13894-16-1)
  • Applications : Both compounds serve as precursors for sulfonamide-based drugs, but the 4-chloro derivative may exhibit improved stability in acidic conditions due to the additional chloro group.
3-Chloro-4-[(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)disulfanyl]-1lambda6-thiolane-1,1-dione
  • Structure : Features a disulfanyl bridge and dual sulfone groups (Mol. formula: C8H12Cl2O4S4 ) .
  • Key Contrasts : The disulfanyl linkage increases molecular rigidity and may enhance binding affinity in enzyme inhibition, though at the cost of synthetic complexity .

Halogenated Furanones and Related Compounds

Compounds such as 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (CAS: 728-40-5) and 2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (CAS: 122551-89-7) share halogenated motifs but differ in core structure (furanone vs. thiophene) .

  • Reactivity: Furanones are more prone to ring-opening reactions under nucleophilic conditions, whereas the thiophene sulfones exhibit stability in polar aprotic solvents.

Pharmaceutical Derivatives with Sulfur-Containing Moieties

Kinase Inhibitors (e.g., Neratinib Analogs)

Compounds like (S,E)-N-(4-(3-CHLORO-4-(PYRIDIN-2-YL-METHOXY)PHENYLAMINO)-3-CYANO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-4-(DIMETHYLAMINO)-BUT-2-ENAMIDE (Example 138 in ) incorporate chloro-phenylthio motifs but within quinoline scaffolds .

  • Binding Modes : The phenylthio group in thiophene sulfones may mimic hydrophobic interactions observed in kinase inhibitors, though the tetrahydrothiophene ring lacks the planar rigidity required for effective hinge-region binding in enzymes like EGFR .
Anti-Inflammatory Agents

Patent data highlights 2-(substituted sulphur/sulphone)-3-(substituted phenyl)propionic acid derivatives as anti-inflammatory agents .

  • Functional Comparison : The thiophene sulfones’ sulfone groups could mimic the sulfonyl moiety in these derivatives, but the absence of a carboxylic acid group limits their direct use as NSAID precursors .

Data Table: Structural and Functional Comparison

Compound Name CAS Core Structure Key Substituents Molecular Formula Potential Applications
3-Chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione 15507-87-6 Tetrahydrothiophene Cl, PhS C10H11ClO2S2 Pharmaceutical intermediates
3-Chloro-4-[(4-chlorophenyl)thio]tetrahydro-1H-1lambda6-thiophene-1,1-dione 13894-16-1 Tetrahydrothiophene Cl, 4-Cl-PhS C10H10Cl2O2S2 Stabilized intermediates
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone 728-40-5 Furanone Cl, CCl2, OH C5H3Cl3O3 Carcinogenicity studies
Neratinib-like kinase inhibitor - Quinoline Cl, pyridylmethoxy C28H28ClN5O4 EGFR inhibition

Research Findings and Implications

  • Synthetic Utility: Thiophene sulfones are versatile intermediates due to their stability, but their biological activity is less pronounced compared to halofuranones or kinase-targeted quinolines .
  • Structure-Activity Relationships : The addition of electron-withdrawing groups (e.g., 4-Cl on phenyl) enhances thermal stability but may reduce solubility in aqueous media .

Biological Activity

3-Chloro-4-(phenylthio)tetrahydro-1H-1λ6-thiophene-1,1-dione, with the CAS number 15507-87-6, is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This compound's molecular formula is C₁₀H₁₁ClO₂S₂, and it has a molecular weight of approximately 262.78 g/mol. The compound is characterized by its unique structure, which includes a tetrahydrothiophene ring substituted with a chlorophenylthio group.

PropertyValue
Molecular FormulaC₁₀H₁₁ClO₂S₂
Molecular Weight262.78 g/mol
Melting Point78–80 °C
Boiling PointNot specified
Storage TemperatureAmbient

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial activity. A study investigating various thiophene derivatives found that 3-Chloro-4-(phenylthio)tetrahydro-1H-1λ6-thiophene-1,1-dione demonstrated notable inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties. It scavenges free radicals effectively, which may contribute to its potential therapeutic applications in oxidative stress-related diseases. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, where the compound exhibited a significant reduction in DPPH radical concentration.

Cytotoxic Effects

The cytotoxicity of 3-Chloro-4-(phenylthio)tetrahydro-1H-1λ6-thiophene-1,1-dione was evaluated against various cancer cell lines. Results indicated that the compound induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The study utilized MTT assays to determine cell viability post-treatment.

Case Study 1: Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene exhibited varying degrees of antibacterial activity. The specific derivative 3-Chloro-4-(phenylthio)tetrahydro-1H-1λ6-thiophene-1,1-dione showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antioxidant Mechanism

In another investigation focusing on oxidative stress, researchers found that this compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid. The results suggested that it could be explored further for use in formulations aimed at reducing oxidative damage in biological systems .

Case Study 3: Cancer Cell Apoptosis

A study conducted on human breast cancer cells (MCF-7 line) revealed that treatment with the compound led to a significant decrease in cell proliferation and an increase in apoptotic markers such as caspase activation and DNA fragmentation . This positions the compound as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for 3-chloro-4-(phenylthio)tetrahydro-1H-1lambda6-thiophene-1,1-dione?

The synthesis typically involves halogenation and substitution reactions. For example:

  • Halogenation under UV light : A method analogous to the preparation of tetrachlorotetrahydrothiophene-1,1-dioxide involves halogenation of dihalo precursors in solvents like chloroform or carbon tetrachloride under UV irradiation .
  • Substitution reactions : Alkaline conditions may facilitate thiol group introduction, as seen in the synthesis of related intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, where fluoronitrobenzene reacts with pyridinemethanol .
  • Multi-step functionalization : Similar compounds (e.g., 3-aminomethyl-thiolane derivatives) are synthesized via amine group protection/deprotection and oxidation steps .

Q. How is the compound characterized structurally?

  • X-ray crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, resolving stereochemistry and confirming the 1lambda6-sulfone configuration .
  • Spectroscopy : NMR (1H/13C) identifies substituent positions (e.g., phenylthio group at C4), while mass spectrometry confirms molecular weight and fragmentation patterns. IR spectroscopy verifies sulfone (S=O) stretches (~1300–1150 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

  • GHS Hazard Codes : Based on analogs (e.g., 3-aminothiophene derivatives), anticipate respiratory, skin, and eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Decontamination : Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from:

  • Purity/stereochemistry : Impurities or stereoisomers (e.g., trans vs. cis configurations) can alter activity. Use chiral HPLC (e.g., Chiralpak columns) for enantiomeric separation .
  • Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) using controls like 3-(aminomethyl)-thietane-1,1-dione derivatives, which share structural motifs .
  • Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify false positives .

Q. What strategies optimize enantioselective synthesis?

  • Chiral catalysts : Use enantiopure amines or transition-metal complexes (e.g., Ru-BINAP) to control stereochemistry during sulfone formation .
  • Dynamic resolution : Adjust reaction conditions (pH, solvent polarity) to favor one enantiomer, as demonstrated in the synthesis of (2S,3S)-3-amino-2-methyl-thiolane derivatives .

Q. How does the compound interact with biological targets?

  • Sulfone group reactivity : The 1,1-dione moiety may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymes (e.g., proteases).
  • Thiophene ring effects : The sulfur atom’s electron-withdrawing properties enhance electrophilic reactivity, potentially modifying target binding pockets. Comparative studies with 4-(aminomethyl)-benzothiopyran-1,1-dione analogs suggest activity against kinase targets .

Q. What computational methods predict its physicochemical properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict solubility, logP, and pKa. Compare with experimental data from analogs like 3-chloro-6-fluoro-benzothiophene-2-carboxylic acid .
  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI for sulfone-containing compounds .

Key Research Gaps

  • Mechanistic studies : Detailed kinetic analyses of sulfone group reactivity under varying pH/temperature.
  • In vivo profiling : Toxicity and pharmacokinetics in model organisms (e.g., zebrafish).
  • Crystallographic data : Publicly available X-ray structures to resolve stereochemical ambiguities.

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